molecular formula C22H13FS B14224876 4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol CAS No. 824407-03-6

4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol

Cat. No.: B14224876
CAS No.: 824407-03-6
M. Wt: 328.4 g/mol
InChI Key: KJUXKRAYBWPBFG-UHFFFAOYSA-N
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Description

4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol is a complex organic compound characterized by its unique structure, which includes a thiol group and multiple ethynyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction, which is used to form carbon-carbon bonds between an aryl halide and a terminal alkyne. The reaction conditions often include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The ethynyl and phenyl groups can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol is unique due to the presence of both ethynyl and thiol groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it particularly valuable in applications requiring specific interactions with biological molecules or the formation of complex molecular structures.

Properties

CAS No.

824407-03-6

Molecular Formula

C22H13FS

Molecular Weight

328.4 g/mol

IUPAC Name

4-[2-[3-fluoro-4-(2-phenylethynyl)phenyl]ethynyl]benzenethiol

InChI

InChI=1S/C22H13FS/c23-22-16-19(7-6-18-10-14-21(24)15-11-18)9-13-20(22)12-8-17-4-2-1-3-5-17/h1-5,9-11,13-16,24H

InChI Key

KJUXKRAYBWPBFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)C#CC3=CC=C(C=C3)S)F

Origin of Product

United States

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